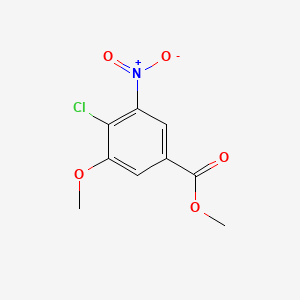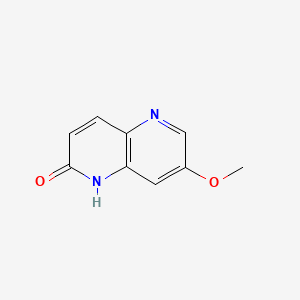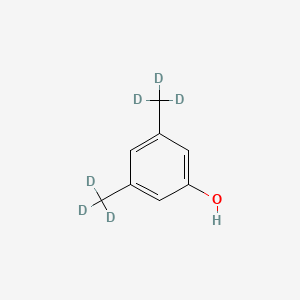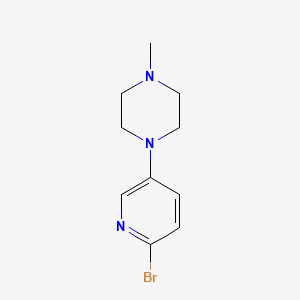
1-(6-Bromopyridin-3-YL)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is a heterocyclic compound with a molecular weight of 284.2 . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The InChI code for “1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is 1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is a colorless to light-yellow liquid . It should be stored at refrigerator temperatures .Scientific Research Applications
Behavioral Pharmacology and Antidepressant Potential
Research into the behavioral pharmacology of derivatives such as AR-A000002, a selective 5-hydroxytryptamine1B antagonist, indicates potential applications in treating anxiety and affective disorders. These findings suggest that compounds related to 1-(6-Bromopyridin-3-yl)-4-methylpiperazine could be useful in the development of anxiolytic and antidepressant medications (Hudzik et al., 2003).
DNA Binding and Analysis
Compounds like Hoechst 33258, which contains a similar structural motif, are known to bind to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is utilized in cell biology for chromosome and nuclear staining, indicating that derivatives of 1-(6-Bromopyridin-3-yl)-4-methylpiperazine could have applications in biochemical research for DNA analysis and in developing new diagnostic tools (Issar & Kakkar, 2013).
Atypical Antipsychotic Activity
JL13, a compound related to the chemical structure of interest, has been reviewed for its atypical antipsychotic activity, demonstrating a potential for the treatment of psychotic disorders without inducing significant motor side effects. This highlights the broader therapeutic potential of 1-(6-Bromopyridin-3-yl)-4-methylpiperazine derivatives in the field of mental health (Bruhwyler et al., 1997).
Pharmacokinetic and Pharmacodynamic Enhancements
The structural versatility of phenylpiperazine derivatives, which share a core structure with 1-(6-Bromopyridin-3-yl)-4-methylpiperazine, suggests their potential in diversifying therapeutic applications across several fields. These derivatives have reached late-stage clinical trials for CNS disorders, indicating the compound's role in developing new treatments with enhanced pharmacokinetic and pharmacodynamic properties (Maia, Tesch, & Fraga, 2012).
Environmental and Toxicological Studies
Environmental concentrations and toxicology studies of related bromophenols have outlined the need to understand the environmental impact and degradation products of such compounds, suggesting a research application of 1-(6-Bromopyridin-3-yl)-4-methylpiperazine derivatives in environmental science (Koch & Sures, 2018).
properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDWKCPGKQANIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-3-YL)-4-methylpiperazine | |
CAS RN |
879488-53-6 |
Source


|
| Record name | 1-(6-bromopyridin-3-yl)-4-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

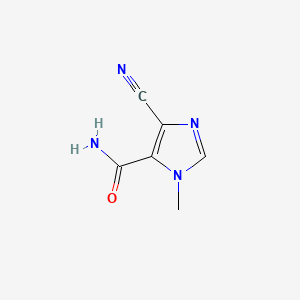



![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)

![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)
